

Spectroscopic and Synthetic Profile of tert-Butyl Benzylglycinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **tert-butyl benzylglycinate**. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values derived from analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of **tert-butyl benzylglycinate** in a laboratory setting.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl benzylglycinate**. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Ar-H
~3.80	Singlet	2H	-N-CH ₂ -Ph
~3.40	Singlet	2H	-N-CH ₂ -COO-
~2.50	Broad Singlet	1H	NH
~1.45	Singlet	9H	-C(CH3)3

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment	
~171	C=O (Ester)	
~138	Ar-C (Quaternary)	
~129	Ar-CH	
~128	Ar-CH	
~127	Ar-CH	
~81	-C(CH₃)₃	
~53	-N-CH₂-Ph	
~52	-N-CH ₂ -COO-	
~28	-C(CH₃)₃	

Table 3: Predicted IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3030	Medium	Aromatic C-H Stretch
~2970, ~2930	Strong	Aliphatic C-H Stretch
~1735	Strong	C=O Stretch (Ester)
~1495, ~1455	Medium	Aromatic C=C Stretch
~1150	Strong	C-O Stretch (Ester)
~740, ~700	Strong	Aromatic C-H Bend (out-of- plane)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/z	Relative Intensity	Assignment
222.14	High	[M+H]+
166.10	Medium	[M+H - C ₄ H ₈]+
91.05	Very High	[C7H7]+ (Tropylium ion)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **tert-butyl benzylglycinate**.

Synthesis of tert-Butyl Benzylglycinate

This protocol describes a plausible method for the synthesis of **tert-butyl benzylglycinate** via N-alkylation of tert-butyl glycinate with benzyl bromide.

Materials:



- · tert-Butyl glycinate hydrochloride
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
- Stir the suspension vigorously at room temperature for 30 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.



 Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl benzylglycinate.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- Prepare a solution of the purified compound (~5-10 mg) in deuterated chloroform (CDCl₃,
 ~0.6 mL).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
- Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- Record the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR)
 spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Apply a small amount of the neat sample directly onto the ATR crystal.
- Acquire the spectrum over the range of 4000-400 cm⁻¹.

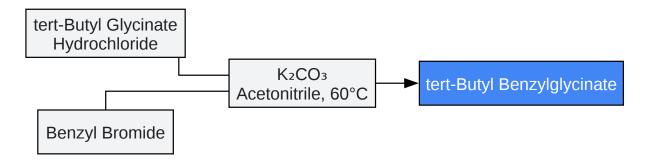
Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the solution into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations



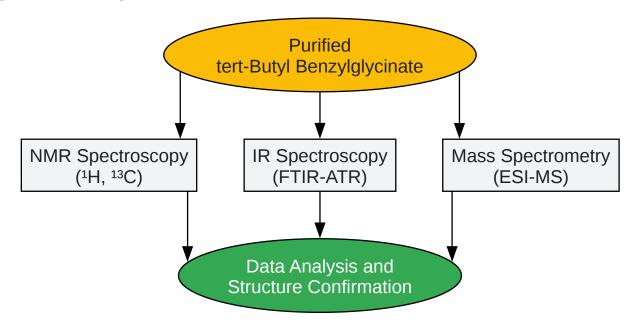
Synthetic Pathway



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Caption: Synthetic scheme for tert-butyl benzylglycinate.

Spectroscopic Characterization Workflow



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Caption: General workflow for spectroscopic characterization.

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